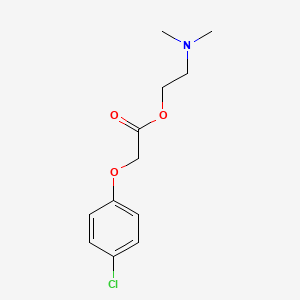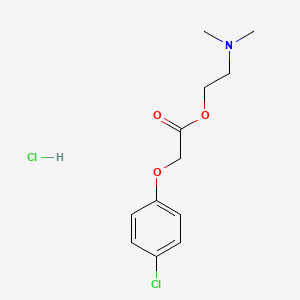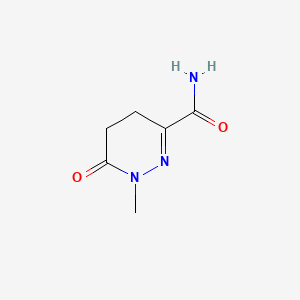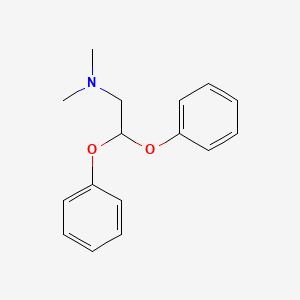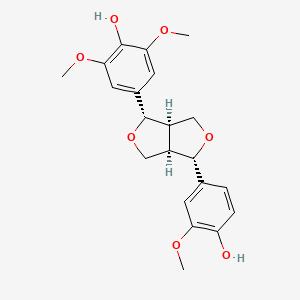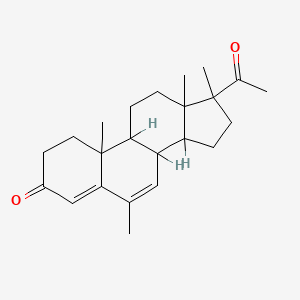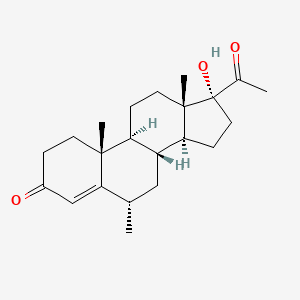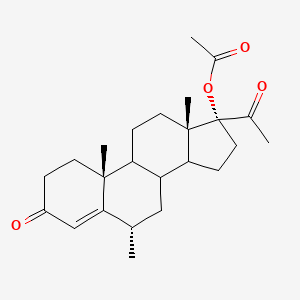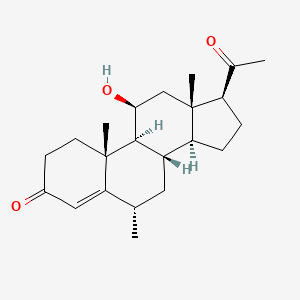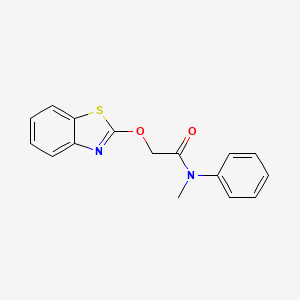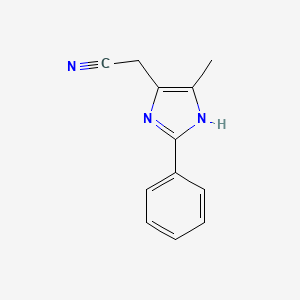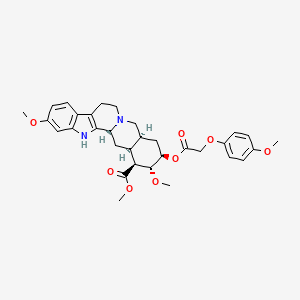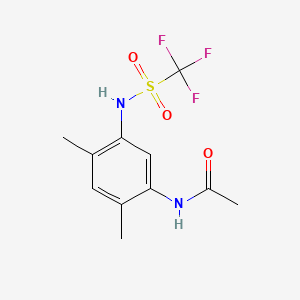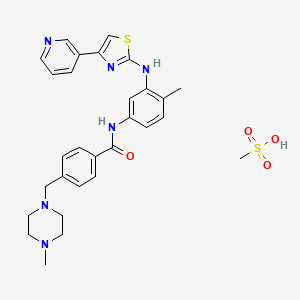
马西替尼甲磺酸盐
概述
描述
Masitinib mesylate is a tyrosine kinase inhibitor primarily used in the treatment of mast cell tumors in animals, particularly dogs. It has also been studied for various human conditions, including melanoma, multiple myeloma, gastrointestinal cancer, pancreatic cancer, Alzheimer disease, multiple sclerosis, rheumatoid arthritis, mastocytosis, amyotrophic lateral sclerosis, and COVID-19 .
科学研究应用
Masitinib mesylate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study tyrosine kinase inhibition and its effects on cellular signaling pathways.
Biology: Investigated for its role in modulating immune responses and its effects on mast cells and macrophages.
Medicine: Studied for its potential therapeutic effects in treating various cancers, neurodegenerative diseases, and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals targeting tyrosine kinases and related pathways
作用机制
Target of Action
Masitinib mesylate is a tyrosine kinase inhibitor . Its primary targets include the receptor tyrosine kinase c-Kit , platelet-derived growth factor receptor (PDGFR), lymphocyte-specific protein tyrosine kinase (Lck), focal adhesion kinase (FAK), and fibroblast growth factor receptor 3 (FGFR3) . These targets play crucial roles in cell proliferation, survival, and signal transduction cascades .
Mode of Action
Masitinib interacts with its targets by inhibiting their activity . Specifically, it targets the receptor tyrosine kinase c-Kit, which is often overexpressed or mutated in several types of cancer . By inhibiting these kinases, masitinib interferes with the activation of many proteins involved in signal transduction cascades .
Biochemical Pathways
Masitinib affects several biochemical pathways. It inhibits certain kinases, thereby interfering with cell proliferation and survival . It also reduces neuroinflammation and exhibits antioxidant activity . These actions modulate key pathways implicated in neurodegeneration .
Pharmacokinetics
It is known that masitinib is orally administered , suggesting that it undergoes absorption in the digestive tract. The distribution, metabolism, and excretion of masitinib are areas of ongoing research.
Result of Action
The inhibition of tyrosine kinases by masitinib results in a reduction of cell proliferation and survival . This can lead to a decrease in tumor growth in cancerous conditions . In addition, masitinib’s antioxidant activity and reduction of neuroinflammation may contribute to its potential neuroprotective effects .
生化分析
Biochemical Properties
Masitinib mesylate functions by inhibiting tyrosine kinases, enzymes responsible for the activation of many proteins through signal transduction cascades . Specifically, masitinib mesylate targets the receptor tyrosine kinase c-Kit, which is often overexpressed or mutated in several types of cancer . Additionally, masitinib mesylate inhibits other kinases such as platelet-derived growth factor receptor (PDGFR), lymphocyte-specific protein tyrosine kinase (Lck), focal adhesion kinase (FAK), fibroblast growth factor receptor 3 (FGFR3), and colony-stimulating factor 1 receptor (CSF1R) . These interactions lead to the modulation of various cellular processes, including cell proliferation, differentiation, and survival.
Cellular Effects
Masitinib mesylate exerts significant effects on various cell types and cellular processes. It modulates the activity of mast cells and macrophages, which are crucial for immune responses . By inhibiting specific kinases, masitinib mesylate interferes with the survival, migration, and activity of these cells . In neuroinflammatory and neurodegenerative disorders, masitinib mesylate has shown potential in reducing neuroinflammation and providing neuroprotection . It also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects in various diseases.
Molecular Mechanism
The molecular mechanism of masitinib mesylate involves the inhibition of tyrosine kinases, particularly c-Kit . By binding to the ATP-binding site of these kinases, masitinib mesylate prevents their activation and subsequent phosphorylation of downstream signaling proteins . This inhibition disrupts signal transduction pathways that promote cell proliferation and survival. Additionally, masitinib mesylate inhibits other kinases such as PDGFR, Lck, FAK, FGFR3, and CSF1R, further modulating cellular processes . These interactions result in the suppression of tumor growth and the modulation of immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of masitinib mesylate have been studied over various time periods. For example, in a study on Alzheimer’s disease, masitinib mesylate was administered as an adjunct therapy for 24 weeks, resulting in slower cognitive decline compared to placebo . The stability and degradation of masitinib mesylate have also been investigated, with findings indicating that it maintains its efficacy over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, demonstrating its potential for sustained therapeutic benefits.
Dosage Effects in Animal Models
The effects of masitinib mesylate vary with different dosages in animal models. In dogs with mast cell tumors, masitinib mesylate has been shown to significantly increase the time to tumor progression compared to placebo . Higher doses of masitinib mesylate can lead to adverse effects such as gastrointestinal reactions, including diarrhea and vomiting . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxic effects.
Metabolic Pathways
Masitinib mesylate is involved in various metabolic pathways, primarily through its interactions with tyrosine kinases . By inhibiting these kinases, masitinib mesylate affects metabolic flux and metabolite levels within cells . The compound’s metabolism and elimination pathways have been studied, revealing that it undergoes hepatic metabolism and is excreted primarily through the feces . These metabolic pathways contribute to its overall pharmacokinetic profile and therapeutic efficacy.
Transport and Distribution
Masitinib mesylate is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific tissues are influenced by these interactions, contributing to its therapeutic effects . Understanding the transport and distribution of masitinib mesylate is crucial for optimizing its clinical use.
Subcellular Localization
The subcellular localization of masitinib mesylate plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms ensure that masitinib mesylate exerts its effects at the appropriate sites within cells, enhancing its therapeutic efficacy
准备方法
Synthetic Routes and Reaction Conditions: Masitinib mesylate is synthesized through a multi-step process involving the formation of a phenylaminothiazole core. The synthesis typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed by reacting a substituted aniline with a thioamide under acidic conditions.
Coupling Reaction: The thiazole derivative is then coupled with a substituted benzamide through a nucleophilic substitution reaction.
Methylation: The final step involves the methylation of the piperazine ring to form masitinib.
Industrial Production Methods: The industrial production of masitinib mesylate involves scaling up the synthetic route described above. The process is optimized for high yield and purity, with stringent control over reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions: Masitinib mesylate undergoes various chemical reactions, including:
Oxidation: Masitinib can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert masitinib to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can modify the aromatic rings of masitinib.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and potassium carbonate are employed in substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted aromatic compounds.
相似化合物的比较
Imatinib: Another tyrosine kinase inhibitor used to treat chronic myeloid leukemia and gastrointestinal stromal tumors.
Sunitinib: Used to treat renal cell carcinoma and gastrointestinal stromal tumors.
Dasatinib: Used for chronic myeloid leukemia and acute lymphoblastic leukemia.
Comparison:
Selectivity: Masitinib is highly selective for c-Kit and other specific kinases, which may result in fewer off-target effects compared to other tyrosine kinase inhibitors.
Safety Profile: Masitinib has shown a better safety profile in preclinical studies, with lower cardiotoxicity and genotoxicity compared to other inhibitors like imatinib.
Efficacy: Masitinib has demonstrated potent inhibition of both wild-type and mutant forms of c-Kit, making it effective against a broader range of cancers
Masitinib mesylate stands out due to its selectivity, safety profile, and broad range of applications in scientific research and medicine.
属性
IUPAC Name |
methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6OS.CH4O3S/c1-20-5-10-24(16-25(20)31-28-32-26(19-36-28)23-4-3-11-29-17-23)30-27(35)22-8-6-21(7-9-22)18-34-14-12-33(2)13-15-34;1-5(2,3)4/h3-11,16-17,19H,12-15,18H2,1-2H3,(H,30,35)(H,31,32);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCWBWKVIZGWEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CS4)C5=CN=CC=C5.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146747 | |
| Record name | Masitinib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048007-93-7 | |
| Record name | Masitinib mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048007937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Masitinib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-{[4-pyridin-3-yl)-1,3-thiazol-2-yl]amino]phenyl]-benzamide methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MASITINIB MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK89EG3A18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
